molecular formula C10H9BrClIN2O B1527997 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine CAS No. 1305324-59-7

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine

Cat. No.: B1527997
CAS No.: 1305324-59-7
M. Wt: 415.45 g/mol
InChI Key: PFWCCBWRZODRHP-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine is a halogen-rich heterocyclic compound featuring an oxazolo[4,5-C]pyridine core substituted with bromo (Br), chloro (Cl), iodo (I), and tert-butyl groups. The addition of a chloro substituent at position 7 increases its molecular weight and introduces distinct electronic and steric effects. This compound is commercially available (Millipore/Sigma, Catalog No. MS-ADE000085-1G) at a premium price ($1,395.80 USD/1g), reflecting its specialized synthetic complexity .

Properties

IUPAC Name

4-bromo-2-tert-butyl-7-chloro-6-iodo-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClIN2O/c1-10(2,3)9-14-5-6(16-9)4(12)8(13)15-7(5)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCCBWRZODRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154671
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-59-7
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of Compound Structure and Challenges in Synthesis

  • Molecular formula: C10H9BrClIN2O
  • Key features:
    • Oxazolo[4,5-c]pyridine core
    • Substituents at positions 2 (tert-butyl), 4 (bromo), 6 (iodo), and 7 (chloro)
  • The presence of multiple halogens with different reactivities (Br, Cl, I) and a bulky tert-butyl group requires precise control over regioselectivity and reaction conditions.

General Synthetic Strategy

The preparation of such a compound generally follows these synthetic principles:

Preparation Methods Reported and Inferred from Literature

While direct detailed synthetic procedures for this exact compound are scarce in publicly available databases, the following preparation methods can be deduced from related compounds and general halogenation and heterocycle synthesis techniques:

Synthesis of the Oxazolo[4,5-c]pyridine Core

  • The oxazolo[4,5-c]pyridine ring is typically synthesized by cyclization of appropriately substituted pyridine derivatives with hydroxylamine or related reagents to form the oxazole ring fused to the pyridine.
  • The tert-butyl group is introduced either by using a tert-butyl substituted pyridine precursor or via alkylation reactions on a suitable intermediate.

Halogenation Steps

  • Bromination: Introduction of bromine at position 4 can be achieved by electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
  • Chlorination: Chlorine substitution at position 7 may be introduced by selective chlorination using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS).
  • Iodination: Iodination at position 6 is often more challenging due to iodine's lower reactivity; it can be introduced using iodine sources such as iodine monochloride or via halogen exchange reactions (Finkelstein-type) from a precursor halide.

Sequential Halogenation and Protection Strategies

  • The order of halogenation is crucial. Typically, the most reactive positions are halogenated first to avoid scrambling or over-substitution.
  • Protective groups or steric hindrance (e.g., the tert-butyl group) help direct halogenation to desired positions.

Data Table: Summary of Key Preparation Parameters and Reagents

Preparation Step Typical Reagents/Conditions Notes/Challenges
Oxazolo[4,5-c]pyridine ring formation Pyridine derivatives, hydroxylamine, cyclization solvents (e.g., ethanol, acetic acid) Requires controlled temperature and pH to favor ring closure
Introduction of tert-butyl group tert-Butyl substituted starting materials or alkylation using tert-butyl halides and bases Steric hindrance can affect reaction yield
Bromination at position 4 Bromine (Br2), N-bromosuccinimide (NBS), solvents like dichloromethane, low temperature Regioselectivity critical; overbromination avoided
Chlorination at position 7 Sulfuryl chloride (SO2Cl2), N-chlorosuccinimide (NCS) Selective chlorination requires mild conditions
Iodination at position 6 Iodine monochloride (ICl), iodine (I2) with oxidants, or halogen exchange reactions Iodination less reactive; may require catalysts or elevated temperature

Research Findings and Analysis

  • Regioselectivity: The presence of electron-withdrawing halogens and the bulky tert-butyl group influences electrophilic substitution patterns. The oxazole nitrogen and pyridine nitrogen atoms coordinate or direct electrophiles, aiding selective halogenation.
  • Halogen compatibility: The synthetic route must consider the stability of existing halogens during subsequent halogenation steps to avoid dehalogenation or substitution scrambling.
  • Purification: Due to multiple halogens, purification often involves chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents.
  • Yield optimization: Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are optimized to maximize yield and purity.

Limitations and Availability of Direct Synthetic Procedures

  • The compound is commercially available but discontinued by some suppliers (e.g., Sigma-Aldrich), indicating limited commercial demand or synthetic complexity.
  • No direct, detailed synthetic protocols are openly published in major chemical databases or patents specifically for this compound, suggesting it is primarily prepared in specialized research settings.
  • Related halogenated oxazolo[4,5-c]pyridines with different substituents have been synthesized using the general strategies outlined above.

Summary Table of Compound Properties Relevant to Preparation

Property Value/Information
Molecular formula C10H9BrClIN2O
Molecular weight 415.45 g/mol
Physical form Solid
Stability Sensitive to light and moisture; halogens may be reactive
Storage conditions Typically 2-8 °C, inert atmosphere recommended
Safety considerations Acute oral toxicity (Warning), combustible solids

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of oxazolo[4,5-C]pyridine exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain compounds within this class could inhibit cell proliferation in breast cancer models, suggesting potential for further development as anticancer agents.

Agrochemicals

The compound's structural characteristics make it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be harnessed to create more effective pesticides or herbicides.

Case Study: Herbicidal Activity
A recent investigation evaluated the herbicidal efficacy of oxazolo[4,5-C]pyridine derivatives, including this compound. Results showed significant inhibition of weed growth at low concentrations, indicating its potential utility in agricultural applications.

Material Science

The compound is also studied for its properties in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Conductive Polymers
Research has explored the incorporation of oxazolo[4,5-C]pyridine derivatives into polymer matrices to enhance electrical conductivity. The findings suggest that these compounds can improve the charge transport properties of polymers used in electronic devices.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits cell proliferation in breast cancer models
AgrochemicalsHerbicidal ActivitySignificant inhibition of weed growth
Material ScienceConductive PolymersEnhanced electrical conductivity in polymer matrices

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the tert-butyl group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxazolo[4,5-C]pyridine Derivatives

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Identifiers (CAS, MDL)
Target Compound C₁₀H₉BrClIN₂O* ~424.46* Br (4), Cl (7), I (6), tert-butyl (2) CAS: N/A; MDL: N/A
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-C]pyridine C₁₀H₁₀BrIN₂O 381.01 Br (4), I (6), tert-butyl (2) CAS: 1305325-02-3; MDL: MFCD20487037
4-Bromo-7-(dimethoxymethyl)-6-iodo analog C₁₃H₁₆BrIN₂O₃ 455.09 Br (4), I (6), dimethoxymethyl (7) CAS: 1305325-14-7; MDL: MFCD20487008

*Calculated based on analog data.

Key Observations :

  • Halogen Diversity : The target compound uniquely combines Br, Cl, and I, which may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to varied halogen reactivity .
  • Substituent Effects: Replacing Cl (target) with dimethoxymethyl () increases molecular weight by ~30.63 g/mol and likely improves solubility due to the polar methoxy groups .
Spectroscopic Data:
  • NMR Shifts : reports δ 26.2 ppm (CH₂) and δ 171.3 ppm (O-C=N) for a brominated oxazolo-pyridine. The target’s iodo and chloro substituents are expected to induce downfield shifts in adjacent carbons due to their electron-withdrawing nature .
  • Mass Spectrometry : The analog in shows MH+ peaks at m/z 310/312, while the target’s higher molecular weight (~424) would likely result in MH+ > 400. Multi-halogen isotopes (Br, Cl, I) may complicate fragmentation patterns .

Physicochemical and Functional Differences

  • Solubility : The dimethoxymethyl analog () likely exhibits greater solubility in polar solvents (e.g., DMSO) compared to the target’s halogen-dominated hydrophobicity .
  • Stability : Iodine’s lower bond dissociation energy may render the target compound prone to deiodination under harsh conditions, whereas chloro/bromo analogs () are more robust .
  • Biological Relevance: While imidazo[4,5-C]pyridines are noted as SSAO inhibitors (), oxazolo derivatives remain underexplored pharmacologically. Halogenation patterns in the target compound could modulate bioavailability or target binding .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine?

  • Methodological Answer : The synthesis typically involves cyclization reactions of halogenated precursors. For example, phosphorous oxychloride (POCl₃) is effective for introducing chloro substituents and facilitating ring closure in oxazolo-pyridine scaffolds, as demonstrated in thiazolo[4,5-c]pyridine syntheses . Sodium ethoxide in refluxing ethanol has also been used for ring closure in imidazo[4,5-c]pyridines, suggesting its applicability for analogous oxazolo systems . Key challenges include optimizing reaction time and temperature to avoid decomposition, particularly with iodine’s sensitivity to harsh conditions.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : SHELXL software (integrated into the SHELX system) is widely used for refining crystal structures, providing precise bond lengths and angles .
  • NMR spectroscopy : ¹H and ¹³C NMR in trifluoroacetic acid (TFA) with tetramethylsilane (TMS) as a reference can resolve proton environments, such as singlet peaks for aromatic protons at ~9.15 ppm .
  • Vibrational spectroscopy : FT-IR and Raman spectra, combined with density functional theory (DFT) at the B3LYP/6-31G(d,p) level, validate experimental vibrational modes and potential energy distributions (PEDs) .

Advanced Research Questions

Q. How do the halogen substituents (Br, Cl, I) influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Halogens act as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can map electron density distributions to predict reactive sites. For example, iodine’s polarizability may enhance oxidative addition in palladium-catalyzed reactions, while steric effects from the tert-butyl group could hinder coupling at the 2-position. Comparative studies using bromo/iodo analogs (e.g., 7-bromo-4-chlorofuro[3,2-c]pyridine ) and kinetic isotope effects (KIEs) are recommended to quantify substituent impacts .

Q. What are the stability challenges under acidic/basic conditions, and how can degradation be monitored?

  • Methodological Answer : The compound’s stability can be assessed via accelerated degradation studies:

  • Acidic conditions : Reflux in 1N H₂SO₄ while monitoring UV-Vis absorption (e.g., loss of peaks at 310–316 nm indicates decomposition ).
  • Basic conditions : Exposure to 0.01N NaOH with HPLC tracking of degradation products.
  • Mitigation strategies : Buffering agents (e.g., phosphate) or lyophilization for long-term storage.

Q. How can computational methods (e.g., DFT) predict reaction pathways or vibrational modes?

  • Methodological Answer :

  • Geometry optimization : Use B3LYP/6-31G(d,p) to model ground-state structures, comparing calculated bond lengths/angles with crystallographic data .
  • Reactivity prediction : Transition state modeling (e.g., for cyclization) with solvent effects (PCM model) and thermochemical analysis (ΔG‡) .
  • Vibrational assignments : Generate theoretical IR/Raman spectra and correlate with experimental data using PEDs ≥10% to assign modes (e.g., C-I stretching at ~500 cm⁻¹) .

Q. What strategies address failed cyclization attempts during synthesis?

  • Methodological Answer :

  • Condition screening : Test alternative bases (e.g., NaOEt vs. DBU) and solvents (DMF vs. ethanol) to stabilize intermediates .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites, as seen in imidazo[4,5-b]pyridine derivatives .
  • Catalysis : Employ Pd(OAc)₂/XPhos for Ullmann-type couplings to preassemble halogenated intermediates before cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine

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